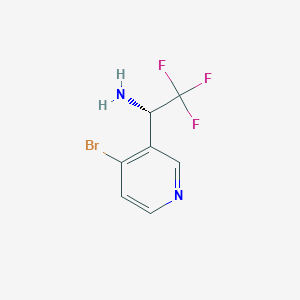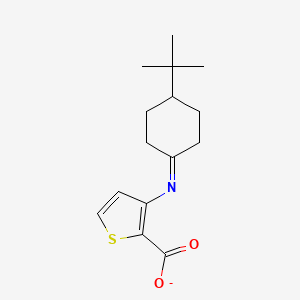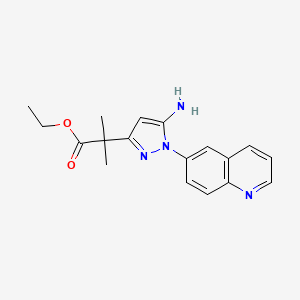
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a complex organic compound that features a quinoline and pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyrazole rings, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a lead compound for developing new drugs, particularly due to its quinoline and pyrazole moieties, which are known for their biological activities.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate: shares similarities with other quinoline and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is the combination of both quinoline and pyrazole moieties in a single molecule
特性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
ethyl 2-(5-amino-1-quinolin-6-ylpyrazol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17(23)18(2,3)15-11-16(19)22(21-15)13-7-8-14-12(10-13)6-5-9-20-14/h5-11H,4,19H2,1-3H3 |
InChIキー |
YYNCPAFAZDPWJW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


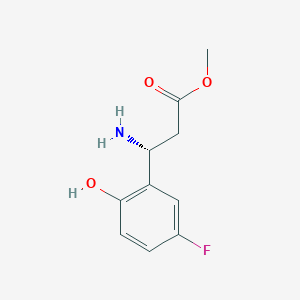
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)


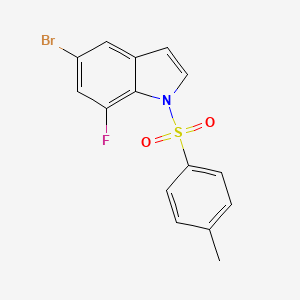
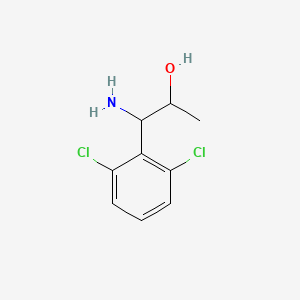
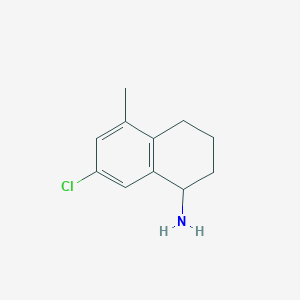
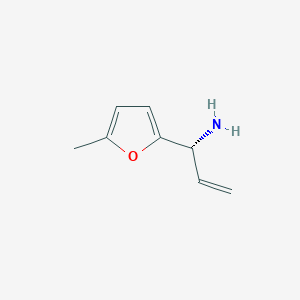
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
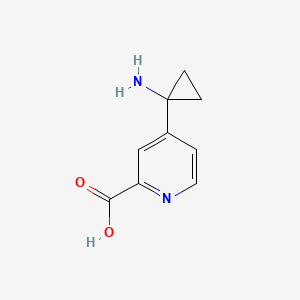

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
